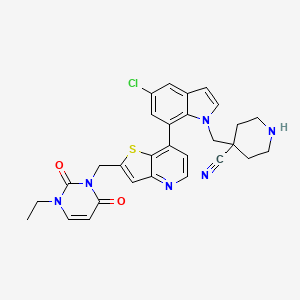
Usp7-IN-11
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Usp7-IN-11 is a small-molecule inhibitor targeting ubiquitin-specific protease 7 (USP7), a deubiquitinating enzyme involved in various cellular processes, including protein degradation, DNA repair, and cell cycle regulation. USP7 has been implicated in cancer progression due to its role in stabilizing oncogenic proteins and degrading tumor suppressors . This compound has shown promise in preclinical studies as a potential therapeutic agent for cancer treatment .
Preparation Methods
The synthesis of Usp7-IN-11 involves multiple steps, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired product . Industrial production methods may involve scaling up these reactions using continuous flow chemistry or batch processing techniques to ensure high yield and purity .
Chemical Reactions Analysis
Usp7-IN-11 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
It has been shown to inhibit the deubiquitination activity of USP7, leading to the stabilization of tumor suppressor proteins like p53 and the degradation of oncogenic proteins such as MDM2 . This results in the induction of apoptosis and inhibition of cell proliferation in cancer cells . Additionally, Usp7-IN-11 has been explored for its potential use in combination therapies with other anticancer agents to enhance therapeutic efficacy .
Mechanism of Action
Usp7-IN-11 exerts its effects by binding to the catalytic domain of USP7, thereby inhibiting its deubiquitinating activity . This inhibition prevents the removal of ubiquitin from target proteins, leading to their degradation by the proteasome . The molecular targets of this compound include key regulatory proteins involved in cell cycle control, DNA repair, and apoptosis . By modulating these pathways, this compound can induce cell cycle arrest, promote apoptosis, and inhibit tumor growth .
Comparison with Similar Compounds
Several other small-molecule inhibitors targeting USP7 have been developed, including FT671, HBX 41,108, and P5091 . Compared to these compounds, Usp7-IN-11 has shown higher potency and selectivity in inhibiting USP7 activity . Additionally, this compound has demonstrated better pharmacokinetic properties, making it a more promising candidate for clinical development . The unique binding mode and chemical structure of this compound contribute to its enhanced efficacy and reduced off-target effects .
Properties
Molecular Formula |
C29H27ClN6O2S |
|---|---|
Molecular Weight |
559.1 g/mol |
IUPAC Name |
4-[[5-chloro-7-[2-[(3-ethyl-2,6-dioxopyrimidin-1-yl)methyl]thieno[3,2-b]pyridin-7-yl]indol-1-yl]methyl]piperidine-4-carbonitrile |
InChI |
InChI=1S/C29H27ClN6O2S/c1-2-34-12-5-25(37)36(28(34)38)16-21-15-24-27(39-21)22(3-8-33-24)23-14-20(30)13-19-4-11-35(26(19)23)18-29(17-31)6-9-32-10-7-29/h3-5,8,11-15,32H,2,6-7,9-10,16,18H2,1H3 |
InChI Key |
MYEHDMPQKCCTGD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=O)N(C1=O)CC2=CC3=NC=CC(=C3S2)C4=C5C(=CC(=C4)Cl)C=CN5CC6(CCNCC6)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloro-1-(3-propoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086239.png)
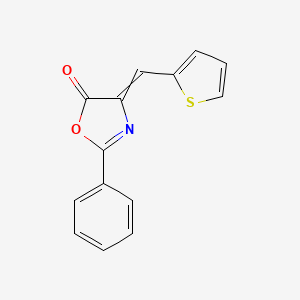
![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086246.png)
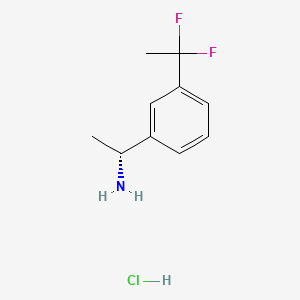
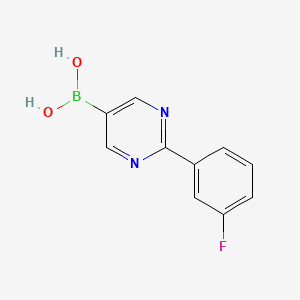
![1,3,6,7-tetramethyl-8-[2-(4-methylpiperazin-1-yl)ethyl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14086268.png)
![1-(4-Butoxy-3-ethoxyphenyl)-2-(2-hydroxyethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086272.png)

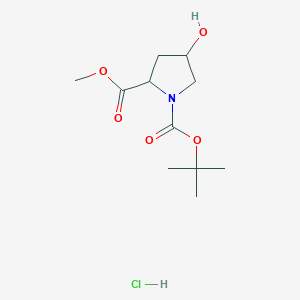
![7-Chloro-1-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086283.png)
![methyl (2E)-3-{1H-pyrazolo[3,4-b]pyridin-5-yl}prop-2-enoate](/img/structure/B14086288.png)
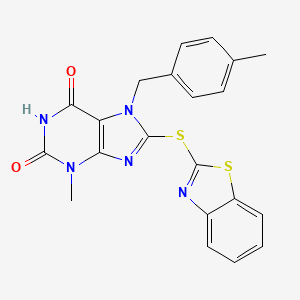
![2-(2-Hydroxyethyl)-1-(4-hydroxy-3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14086306.png)
![4-(4-bromophenyl)-3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14086309.png)
